N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide
Description
N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a hydrazone derivative featuring a quinoline core substituted with a methyl group at position 2 and a 5-bromo-2-hydroxyphenyl hydrazone moiety. The compound is synthesized via condensation of 2-methylquinoline-4-carbohydrazide with 5-bromo-2-hydroxybenzaldehyde under acidic conditions, analogous to methods described for related hydrazides (e.g., ethanol/acetic acid reflux, followed by crystallization) . Key structural features include:
- Quinoline core: Provides a planar aromatic system for π-π stacking and metal coordination.
- 2-Methyl group: Enhances hydrophobicity and steric bulk.
- 5-Bromo-2-hydroxyphenyl: Bromine increases lipophilicity and polarizability, while the hydroxyl group enables hydrogen bonding.
Properties
Molecular Formula |
C18H14BrN3O2 |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H14BrN3O2/c1-11-8-15(14-4-2-3-5-16(14)21-11)18(24)22-20-10-12-9-13(19)6-7-17(12)23/h2-10,23H,1H3,(H,22,24)/b20-10+ |
InChI Key |
JGMDMFQBYZQFOE-KEBDBYFISA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with biological targets. The hydrazide functional group is known to interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Core
a) Quinoline vs. Pyridine Derivatives
- Compound in : N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide replaces the quinoline core with pyridine. The smaller pyridine ring reduces π-π interactions and metal-binding capacity compared to quinoline. Fluorine’s electron-withdrawing effect may alter electronic properties but offers less steric hindrance than bromine .
- Impact: Quinoline derivatives generally exhibit stronger metal-chelation (e.g., Cu(II), Zn(II)) due to extended conjugation .
b) Halogen and Hydroxy Group Positioning
- : N′-[(E)-(2-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide has bromine at the phenyl ring’s 2-position instead of 3. This reduces steric hindrance near the hydrazone bond but may weaken hydrogen bonding due to the absence of a hydroxyl group .
- : N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide replaces quinoline with pyrazole. The pyrazole’s smaller size and chlorophenyl group reduce hydrophobicity but introduce additional hydrogen-bonding sites .
Functional Group Modifications
a) Hydrazide Linkage Variations
- : 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide features a benzothiophene core and a long pentadecyl chain. The chain drastically increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the target compound’s methylquinoline .
- : (E)-N-(5-phenylpentyl)-2-((2-(thiophen-2-ylmethylene)hydrazinyl)quinoline-4-carboxamide replaces the carbohydrazide with a carboxamide group. This modification reduces hydrogen-bonding capacity but improves metabolic stability .
Spectroscopic and Crystallographic Properties
- 1H NMR : The target compound’s spectrum would show a singlet for the methyl group (~2.5 ppm), a deshielded hydroxyl proton (~10–12 ppm), and aromatic protons influenced by bromine’s electron-withdrawing effect (e.g., doublets at ~7–8 ppm) .
- X-ray Crystallography : Similar to , the (E)-configuration of the hydrazone bond is confirmed, with hydrogen bonds involving the hydroxyl group stabilizing the crystal lattice .
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a carbohydrazide moiety and a bromo-hydroxyphenyl group. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of quinoline, including the target compound, exhibit significant antibacterial properties. A study evaluated various quinoline derivatives for their efficacy against several bacterial strains using the minimum inhibitory concentration (MIC) method. The results demonstrated that compounds with similar structural motifs showed moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
These findings suggest that the compound's structural features contribute to its antibacterial properties, potentially through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
The anticancer potential of quinoline derivatives has been widely studied. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action is hypothesized to involve apoptosis induction, where the compound triggers programmed cell death pathways in cancer cells, leading to reduced viability.
Study 1: Antibacterial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the quinoline structure and evaluated their antibacterial efficacy against multi-drug resistant strains. The study found that modifications at the phenolic position significantly enhanced antibacterial activity.
Study 2: Anticancer Mechanism
Another investigation focused on the anticancer properties of quinoline derivatives, including the target compound, revealing that it inhibited cell proliferation through the modulation of cell cycle regulators. The study highlighted that treatment with the compound led to G1 phase arrest in MCF-7 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
